molecular formula C24H20N2O4S2 B273786 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide

4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B273786
M. Wt: 464.6 g/mol
InChI Key: INUUTDUVAHXSEZ-MJPLYFDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that belongs to the family of sulfonylurea drugs. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The compound has been found to be a competitive inhibitor of carbonic anhydrase, meaning that it binds to the enzyme's active site and prevents it from functioning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This leads to a decrease in the production of bicarbonate ions, which can have a number of effects on the body. For example, it can lead to a decrease in the pH of the blood, which can affect the functioning of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one limitation is that its effects on the body can be complex and difficult to predict, which can make it challenging to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide. One possible direction is to investigate its potential as a therapeutic agent for diseases that involve dysregulation of carbonic anhydrase activity, such as glaucoma and epilepsy. Another possible direction is to explore its potential as a tool for studying the role of carbonic anhydrase in the regulation of acid-base balance in the body. Finally, further research could be done to better understand the complex biochemical and physiological effects of the compound, which could help to inform its use in lab experiments.

Synthesis Methods

The synthesis of 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-amino-1-naphthalenesulfonic acid, followed by the addition of 4-methylphenylsulfonyl hydrazide. The resulting compound is then subjected to a condensation reaction with benzenesulfonyl chloride to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of scientific research. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes.

properties

Product Name

4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

IUPAC Name

(NE)-4-methyl-N-[(4Z)-4-(4-methylphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C24H20N2O4S2/c1-17-7-11-19(12-8-17)31(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-32(29,30)20-13-9-18(2)10-14-20/h3-16H,1-2H3/b25-23-,26-24+

InChI Key

INUUTDUVAHXSEZ-MJPLYFDISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C24

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C24

Origin of Product

United States

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